Home > Products > Screening Compounds P43573 > 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one
4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one - 2034555-39-8

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-2890828
CAS Number: 2034555-39-8
Molecular Formula: C13H18N4O
Molecular Weight: 246.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound was identified as a potential non-hormonal contraceptive due to its selective inhibition of WEE2 kinase. It demonstrated preferential binding to WEE2 over WEE1 and effectively inhibited meiosis in vitro without significantly affecting somatic cell proliferation. []

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

  • Compound Description: Similar to compound 2, this compound also exhibited selective inhibition of WEE2 kinase and showed promise as a potential non-hormonal contraceptive by disrupting meiosis. []

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (16)

  • Compound Description: Identified as a potential non-hormonal contraceptive, this compound demonstrated selective inhibition of WEE2 kinase and effectively disrupted meiosis in vitro. []

6-acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib/PD-0332991)

  • Compound Description: Palbociclib is a U.S. Food and Drug Administration-approved cyclin-dependent kinase 4/6 inhibitor used in breast cancer treatment. [] Research shows it is a substrate for efflux transporters P-glycoprotein and breast cancer resistance protein, limiting its brain distribution and efficacy in treating brain tumors. []

G-5555 (8)

  • Compound Description: G-5555 is a known p21-activated kinase (PAK) inhibitor. [, ] Researchers used it as a starting point for developing more selective inhibitors for MST3/4 kinases. [, ]

MR24 (24)

  • Compound Description: This compound is a potent and selective inhibitor of MST3/4 kinases developed from the optimization of the PAK inhibitor G-5555. [, ] It exhibits good kinome-wide selectivity and high cellular potency. []

MR30 (27)

  • Compound Description: Similar to MR24, MR30 is another potent and selective inhibitor of MST3/4 kinases derived from the optimization of G-5555. [, ] It also exhibits good kinome-wide selectivity and high cellular potency. []

PF-06447475 (2)

  • Compound Description: This compound serves as a selective inhibitor of MST1/2 kinases. [, ] When used in combination with MST3/4 inhibitors like MR24 and MR30, it helps differentiate the roles of different MST kinases in cellular processes. [, ]

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

  • Compound Description: PRN1371 is a highly selective and potent irreversible covalent inhibitor targeting FGFR1-4. [] Its development was driven by the need for a drug with high potency, selectivity, and prolonged target inhibition for oncology applications. []

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

  • Compound Description: Pamapimod is a p38α inhibitor with good pharmacokinetic properties. It was developed as a potential treatment for rheumatoid arthritis and advanced to phase 2 clinical studies. []

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

  • Compound Description: R1487 acts as a potent and selective p38α inhibitor, demonstrating favorable pharmacological characteristics. It emerged from a series of p38α inhibitors developed as potential therapeutic agents. []

5-Methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones (2a-2f)

  • Compound Description: These compounds act as submicromolar inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The study focused on developing a new synthetic route for pyrido[2,3-d]pyrimidin-7(8H)-ones using a tandem Michael addition-cyclization reaction. []

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6(5H,8H)-one (4)

  • Compound Description: This compound, a tricyclic analogue of lipophilic pyrido[2,3-d]pyrimidine antifolates, was studied for its inhibitory potency and selectivity against dihydrofolate reductase from different species. []

1,3-diamino-8-(3′,4′,5′-trimethoxybenzyl)-9-hydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidin-6-(8H)-one (5)

  • Compound Description: This compound, another tricyclic analogue of lipophilic pyrido[2,3-d]pyrimidine antifolates, was designed and synthesized to investigate its activity against dihydrofolate reductase and explore its potential as an antifolate agent. []

1,3-diamino-(8H)-(3′,4′,5′-trimethoxybenzyl)-7,9-dihydro-pyrrolo[3,4-c]pyrido[2,3-d]pyrimidine (7)

  • Compound Description: This tricyclic pyrido[2,3-d]pyrimidine analogue was evaluated as an inhibitor of dihydrofolate reductase, demonstrating the potential of this class of compounds as antifolates. []

2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one (PF-04691502, 1)

  • Compound Description: PF-04691502 is a potent dual inhibitor of PI3K and mTOR, demonstrating excellent kinase selectivity and robust in vivo efficacy in a mouse xenograft tumor growth model. [] It is currently being evaluated in human clinical trials for cancer treatment. []

8-cyclopentyl-6-[3-(hydroxymethyl)phenyl]-4-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PF-00271897)

  • Compound Description: This compound is a potent and selective PI3Kα inhibitor, identified as part of a research effort to discover PI3Kα inhibitors. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: CKIA is a 124I-labeled small molecule designed to inhibit Cdk4, with potential application in tumor imaging using positron emission tomography. []

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: Similar to CKIA, CKIB is another 124I-labeled small molecule Cdk4 inhibitor. [] It exhibits potential as a tumor imaging agent due to its radiolabeling.

6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl) amino)pyridino[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: The provided scientific papers discuss a specific crystal form (Type II crystals) of this cyclin-dependent kinase (CDK) inhibitor. [] This crystal form exhibits favorable properties such as good chemical stability, crystal form stability, low toxicity, and low residual crystallization solvent, making it suitable for clinical use. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is identified as a process-related impurity of Palbociclib. [] Its identification was part of a study focusing on developing a reliable HPLC method for separating and quantifying potential impurities in Palbociclib. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound, another process-related impurity of Palbociclib, was identified and characterized as part of a study aiming to develop a robust HPLC method for analyzing Palbociclib purity. []

7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

  • Compound Description: These compounds are potent inhibitors of protein tyrosine kinases, showing some selectivity for c-Src. The study explored the structure-activity relationships of these compounds and their isomeric 1,8-naphthyridin-2(1H)-ones to understand the importance of the ring A nitrogen atoms for inhibitory activity. []

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylphenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (PD173952)

  • Compound Description: PD173952 is a Src family kinase inhibitor. In a study on normal human keratinocytes (NHKs), PD173952 effectively inhibited NHK proliferation and migration. []
  • Compound Description: These derivatives have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5). [] PDE5 inhibitors are clinically used for treating erectile dysfunction and pulmonary arterial hypertension.

2-[4-(2-Diethylamino-ethoxy)-phenylamino]-6-(4-fluoro-phenoxy)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound's interaction with the Bruton's tyrosine kinase (BTK) kinase domain has been studied using crystallography. [] The study revealed insights into the binding mode of this compound, providing valuable information for developing new BTK inhibitors.

8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: Crystallographic studies were conducted to investigate the interaction of this compound with the p38 kinase. [] The findings provide structural insights into the binding mode of this compound to p38 kinase, aiding in the design and development of novel p38 kinase inhibitors.
Overview

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound that falls under the category of pyrido-pyrimidine derivatives. These compounds are typically characterized by their fused ring structures, which contribute to their biological activity. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a fibroblast growth factor inhibitor, which can be beneficial in treating various diseases related to abnormal cell growth and proliferation .

Source and Classification

This compound is classified as a pyrimidine derivative and is part of a broader class of heterocyclic compounds. The presence of butylamino and ethyl groups enhances its solubility and biological activity. It has been studied for its pharmacological properties, specifically in the context of inhibiting fibroblast growth factor receptors, which are implicated in several pathological conditions including cancer .

Synthesis Analysis

Methods

The synthesis of 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods involving multi-step organic reactions. One common approach involves the condensation of appropriate pyrimidine and pyridine derivatives followed by functionalization to introduce the butylamino and ethyl groups.

Technical Details

  1. Starting Materials: The synthesis typically begins with 2-amino-6-substituted pyrido[2,3-d]pyrimidines.
  2. Condensation Reaction: A condensation reaction is performed with butylamine and an ethyl halide under basic conditions to facilitate nucleophilic substitution.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the final compound with high purity.
Molecular Structure Analysis

Structure

The molecular structure of 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one features a fused bicyclic system consisting of a pyridine and a pyrimidine ring. The butylamino group is attached to the 4-position, while the ethyl group is at the 8-position.

Data

  • Molecular Formula: C13H16N4O
  • Molecular Weight: Approximately 244.29 g/mol
  • Structural Representation: The compound can be represented structurally by its chemical formula, indicating the arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amines and heterocycles, including:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Acid-Base Reactions: The basic nature of the amine allows it to react with acids to form salts.
  3. Cyclization Reactions: Under certain conditions, it may also participate in cyclization reactions leading to more complex structures.

Technical Details

Reactions involving this compound require careful control of conditions such as temperature and pH to optimize yields and selectivity. Analytical techniques like NMR spectroscopy and mass spectrometry are often employed to confirm the structure of synthesized products.

Mechanism of Action

Process

The mechanism of action for 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and angiogenesis.

Data

Studies have shown that compounds in this class can effectively block fibroblast growth factor signaling pathways, which are crucial for tumor growth and metastasis. This inhibition is quantitatively assessed using various biological assays that measure cell viability and proliferation rates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; undergoes typical reactions associated with amines.

Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) may be conducted to evaluate thermal stability.

Applications

Scientific Uses

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting fibroblast growth factor signaling pathways.
  2. Research Tools: Utilized in laboratory studies investigating cellular mechanisms related to growth factors and cancer biology.
  3. Therapeutic Agents: Potential use in therapies aimed at treating cancers or other diseases characterized by abnormal cell growth.

Properties

CAS Number

2034555-39-8

Product Name

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H18N4O

Molecular Weight

246.314

InChI

InChI=1S/C13H18N4O/c1-3-5-8-14-12-10-6-7-11(18)17(4-2)13(10)16-9-15-12/h6-7,9H,3-5,8H2,1-2H3,(H,14,15,16)

InChI Key

SYBNDKFWQXRJIN-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C=CC(=O)N(C2=NC=N1)CC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.